N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase results in increased levels of GABA, leading to enhanced GABAergic neurotransmission. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in oxidative stress and inflammation .
Result of Action
Similar compounds have been shown to have antioxidant properties, suggesting that this compound may also have potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide . .
Advantages and Limitations for Lab Experiments
One advantage of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide. One area of interest is the development of more soluble analogs of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide that can be administered more easily in vivo. Another area of interest is the investigation of the long-term effects of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide on neuronal function and plasticity. Additionally, there is potential for the use of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide in the treatment of other neurological disorders, such as depression and schizophrenia.
Synthesis Methods
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chlorophenylacetonitrile with ethyl 2-oxocyclopentanecarboxylate, followed by reduction, hydrolysis, and resolution of the resulting racemic mixture. The final product is obtained as a single enantiomer through chiral HPLC purification.
Scientific Research Applications
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been extensively studied in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce seizure frequency and increase seizure threshold. In models of anxiety, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce anxiety-like behaviors and improve cognitive function. In models of addiction, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce drug-seeking behaviors and prevent relapse.
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-13-7-3-6-12(10-13)14(18)8-9-17-15(19)11-4-1-2-5-11/h3,6-7,10-11,14,18H,1-2,4-5,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHWZQAHWBLPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.